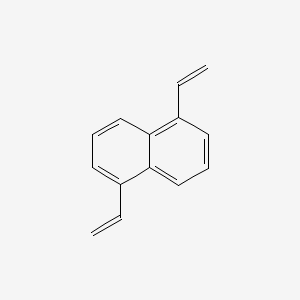

1,5-Diethenylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

46263-17-6 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,5-bis(ethenyl)naphthalene |

InChI |

InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2 |

InChI Key |

JQKOWSFGWIKBDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C=CC=C(C2=CC=C1)C=C |

Origin of Product |

United States |

Grafting to Method:the Grafting to Method Involves Attaching Pre Formed Polymer Chains to a Polymer Backbone.cmu.eduto Apply This to 1,5 Diethenylnaphthalene, One Would First Prepare a Backbone Polymer Containing 1,5 Diethenylnaphthalene Units. Separately, Living Polymer Chains E.g., Polystyryllithium Would Be Synthesized. These Living Chains Could then React with the Pendant Vinyl Groups on the Backbone, Coupling the Pre Formed Chains to the Backbone to Create the Graft Copolymer. This Method Can Be Limited by Steric Hindrance, Which May Prevent High Grafting Densities.

| Grafting Strategy | Description | Role of 1,5-Diethenylnaphthalene |

| Grafting-Through | A macromonomer with a polymerizable group is copolymerized with another monomer. | Copolymerized at low concentration to form a backbone with pendant, polymerizable vinyl groups. cmu.edu |

| Grafting-From | Initiating sites are created on a backbone, and new chains are grown from these sites. | Incorporated into a backbone, with its pendant vinyl group or ring later modified to become an initiator site. cmu.eduresearchgate.net |

| Grafting-To | Pre-formed polymer chains are attached to a backbone. | Incorporated into a backbone to provide reactive pendant vinyl sites for coupling with living polymer chains. cmu.edu |

Computational and Theoretical Studies of 1,5 Diethenylnaphthalene and Its Polymerization

Quantum Chemical Investigations (e.g., Ab Initio, Semiempirical Methods)

Quantum chemical calculations have been instrumental in understanding the electronic structure and reactivity of a series of diethenylnaphthalene isomers, including 1,5-diethenylnaphthalene. A significant computational study utilized both semiempirical (AM1, PM3) and ab initio (Hartree-Fock with 6-31G and 6-31G* basis sets) methods to investigate these compounds. researchgate.net These calculations provide a foundational understanding of the molecule's properties before polymerization.

Anionic polymerization is a key process for vinyl monomers, and theoretical methods can predict a molecule's susceptibility to this type of reaction. The reactivity of diethenylnaphthalenes is influenced by the position of the vinyl groups on the naphthalene (B1677914) ring. researchgate.net Computational studies have shown that isomers where the vinyl substituents are positioned away from the naphthalene bridge are more suitable as difunctional initiators for anionic polymerization. researchgate.net This is because such positioning can reduce steric hindrance and electronic interference, facilitating the approach of the initiator and subsequent chain propagation. The analysis of frontier molecular orbitals and electrostatic potential maps further elucidates the regions of the molecule most susceptible to nucleophilic attack by an anionic initiator. researchgate.net

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, dictates its steric and electronic properties. Ab initio calculations, such as those at the HF/6-31G* level, provide optimized geometries for the molecule. A conformational search is crucial for identifying the minimum energy conformers, which are the most populated and reactive forms of the molecule. researchgate.net For this compound, the orientation of the two vinyl groups relative to the naphthalene plane is a key conformational feature.

Below is a table of selected theoretical geometrical parameters for this compound, as would be determined by ab initio calculations.

| Parameter | Description | Typical Calculated Value (HF/6-31G*) |

| C=C (vinyl) | Bond length of the vinyl double bond | ~1.33 Å |

| C-C (vinyl-naphthyl) | Bond length between vinyl group and naphthalene ring | ~1.48 Å |

| C-H (vinyl) | Bond length of C-H bonds in the vinyl group | ~1.08 Å |

| ∠(C-C=C) | Bond angle within the vinyl group | ~122° |

| Dihedral Angle | Torsion angle defining the orientation of the vinyl group | Varies with conformation |

Note: The table presents typical values expected from the specified level of theory for similar molecules, based on the methods described in the cited literature.

| Molecular Orbital | Description | Calculated Energy (eV) - Representative |

| HOMO | Highest Occupied Molecular Orbital | (Value not publicly available) |

| LUMO | Lowest Unoccupied Molecular Orbital | (Value not publicly available) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | (Value not publicly available) |

Note: Specific energy values for this compound from the primary study are not publicly available in the abstract. The table structure is provided for illustrative purposes based on the methods employed in the research.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would show negative potential concentrated around the π-clouds of the vinyl groups and the naphthalene ring. This visual tool is invaluable for predicting how an anionic initiator will approach and interact with the monomer, highlighting the electrophilic sites on the carbon atoms of the vinyl groups. researchgate.net

Reaction Pathway Elucidation and Transition State Characterization

Beyond static properties of the monomer, computational chemistry can model the entire reaction pathway of polymerization. This involves identifying the structures of reactants, intermediates, transition states, and products. For the anionic polymerization of this compound, this would involve modeling the approach of an anion (like a butyl anion from butyllithium) to one of the vinyl groups.

Calculations can locate the transition state structure for this addition, which represents the energy maximum along the reaction coordinate. researchgate.net The energy of this transition state determines the activation energy of the initiation step. By mapping the minimum energy path, chemists can gain a detailed understanding of the reaction mechanism, including the stereochemical and regiochemical outcomes of the monomer addition. researchgate.net This level of detail is critical for designing controlled polymerization processes.

Molecular Dynamics Simulations of Polymerization Processes

An MD simulation of this compound polymerization would typically involve the following steps:

System Setup: A simulation box is created containing multiple monomer molecules and initiator molecules, often solvated in an appropriate solvent.

Force Field: A suitable force field (like DREIDING or a similar classical force field) is chosen to describe the interactions between all atoms.

Crosslinking Algorithm: A reactive algorithm is employed. When an active polymer chain end (anion) comes within a certain reaction radius of a vinyl group on another monomer, a new covalent bond is formed, mimicking the propagation step. This process is repeated iteratively to build up the crosslinked polymer network.

Analysis: After the virtual polymerization, the resulting polymer network can be analyzed to predict macroscopic properties such as:

Glass transition temperature (Tg)

Mechanical properties (e.g., elastic modulus, tensile strength)

Density and free volume

Degree of crosslinking

These simulations would provide a crucial link between the molecular structure of this compound and the physical properties of the resulting thermoset polymer, offering insights into how factors like monomer concentration and temperature affect the final material.

Structure-Reactivity Relationships and Substituent Effects on Polymerization Efficacy

The polymerization efficacy of this compound is intricately linked to its molecular structure. Computational and theoretical studies have provided significant insights into how the spatial arrangement of the vinyl groups and the nature of substituents on either the naphthalene core or the vinyl groups themselves influence the monomer's reactivity, particularly in anionic polymerization. These studies often analyze geometric parameters, electrostatic potentials, and frontier molecular orbitals to predict and explain the polymerization behavior.

A key factor influencing the reactivity of diethenylnaphthalenes is the position of the vinyl substituents. Theoretical calculations have revealed that isomers with vinyl groups situated away from the naphthalene bridge are generally more suitable as difunctional initiators for anionic polymerization. rsc.org This is attributed to reduced steric hindrance and more favorable electronic effects that facilitate the approach of the initiator and subsequent propagation steps.

Table 1: Relative Reactivity of Substituted Diethenylnaphthalenes in Anionic Polymerization

| Compound Class | Substituent on Vinyl Group | Relative Reactivity |

| di(1-phenylethenyl)naphthalenes | Phenyl | Highest |

| diethenylnaphthalenes | Hydrogen | Intermediate |

| di(1-methylethenyl)naphthalenes | Methyl | Lowest |

This table illustrates the general reactivity trend observed in computational studies of anionic polymerization. rsc.org

The enhanced reactivity of di(1-phenylethenyl)naphthalenes can be attributed to the electron-withdrawing nature of the phenyl group, which stabilizes the propagating anionic center through resonance. rsc.org This stabilization lowers the activation energy for the addition of monomer units, thereby increasing the rate of polymerization. Conversely, the electron-donating methyl group in di(1-methylethenyl)naphthalenes destabilizes the anionic center, leading to a decrease in reactivity compared to the unsubstituted diethenylnaphthalene. rsc.org

These structure-reactivity relationships are fundamentally governed by the electronic properties of the monomers. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding these trends. The energy of the LUMO, in particular, is a key indicator of a monomer's susceptibility to nucleophilic attack in anionic polymerization. A lower LUMO energy corresponds to a more electrophilic vinyl group and, consequently, a higher reaction rate.

Table 2: Summary of Substituent Effects on Key Polymerization Parameters

| Substituent Type on Vinyl Group | Electronic Effect | Influence on Propagating Anion | Predicted Impact on Polymerization Efficacy |

| Electron-withdrawing (e.g., Phenyl) | Resonance stabilization | Increased stability | Higher reactivity and polymerization rate |

| Electron-donating (e.g., Methyl) | Inductive destabilization | Decreased stability | Lower reactivity and polymerization rate |

This table provides a generalized summary of how different types of substituents are predicted to affect the anionic polymerization of diethenylnaphthalene derivatives based on theoretical principles.

Applications of 1,5 Diethenylnaphthalene Derived Polymers in Advanced Materials Science

Engineering of Elastomeric Materials and Thermoplastic Elastomers

The bifunctionality of 1,5-diethenylnaphthalene makes it a potential candidate for use as a crosslinking agent in the synthesis of elastomeric materials and as a comonomer in the development of thermoplastic elastomers. The incorporation of the rigid naphthalene (B1677914) unit into a polymer network is expected to significantly influence the final material's mechanical properties.

The introduction of a crosslinking agent like this compound into a polymer matrix is a key design principle for enhancing mechanical performance. The formation of a three-dimensional network structure restricts the movement of polymer chains, which can lead to improvements in properties such as tensile strength, modulus, and hardness. researchgate.netmdpi.com The rigid and bulky nature of the naphthalene core in this compound would likely lead to a more significant reinforcement effect compared to more flexible crosslinking agents.

In the context of thermoplastic elastomers, which combine the processing advantages of thermoplastics with the elasticity of elastomers, this compound could be copolymerized with other monomers to create block copolymers. researchgate.net In such a structure, "hard" segments containing the rigid this compound units would form physical crosslinks at room temperature, providing strength, while "soft" segments from a more flexible comonomer would impart elasticity.

Molecular dynamics simulations on analogous systems, such as divinylbenzene (B73037) (DVB) cross-linked polystyrene, have shown that an increase in the cross-linking degree leads to a denser material with increased elastic modulus, bulk modulus, and shear modulus. worldscientific.comscispace.com A similar trend would be anticipated with this compound, with the extent of property enhancement being dependent on its concentration and the efficiency of the crosslinking reaction.

Table 1: Predicted Influence of this compound on Elastomer Mechanical Properties (Analogous to Divinylbenzene Crosslinking)

| Mechanical Property | Predicted Effect of Increasing this compound Content | Rationale |

| Tensile Strength | Increase | Increased crosslink density restricts chain slippage. |

| Elastic Modulus | Increase | The rigid naphthalene core enhances stiffness. |

| Hardness | Increase | A more tightly crosslinked network resists indentation. |

| Elongation at Break | Decrease | Reduced chain mobility limits extensibility. |

Note: This table is based on established principles of polymer crosslinking and data from analogous systems like divinylbenzene-crosslinked polymers. Specific experimental data for this compound is not available in the reviewed literature.

The balance between elasticity and strength in elastomers is critically dependent on the microstructure of the polymer network, particularly the crosslink density. By carefully controlling the amount of this compound incorporated into the polymer, it should be possible to tune the material's properties. A lower concentration would result in a loosely crosslinked network with higher elasticity, suitable for applications requiring flexibility and resilience. Conversely, a higher concentration would lead to a more densely crosslinked, rigid network, providing higher strength and creep resistance.

The geometry of the crosslinker also plays a role in the dynamic mechanical properties of elastomers. nih.gov The specific 1,5-substitution pattern on the naphthalene ring will impose distinct spatial constraints on the polymer chains, influencing the energy dissipation mechanisms and the viscoelastic response of the material.

Optoelectronic and Electronic Polymer Development

The naphthalene moiety within this compound is a well-known chromophore with interesting electronic properties. This suggests that polymers derived from this monomer could have potential applications in optoelectronic and electronic devices.

The two vinyl groups of this compound offer the potential for its incorporation into π-conjugated polymer backbones through various polymerization techniques. For instance, Ziegler-Natta catalysis or other methods suitable for the polymerization of vinyl monomers could potentially be employed to synthesize polymers where the naphthalene units are part of the main chain. wikipedia.orglibretexts.orglibretexts.org The resulting polymer would feature a conjugated system, a key requirement for organic electronic materials.

The synthesis of conjugated polymers from divinyl aromatic monomers can lead to the formation of crosslinked networks or, under controlled conditions, linear or branched soluble polymers. researchgate.net The specific polymerization method and reaction conditions would be crucial in determining the final polymer architecture and its processability for device fabrication.

The electronic properties of a conjugated polymer are intimately linked to its chemical structure. Theoretical studies on related poly(perinaphthalene) structures suggest that a polymer with a high density of fused aromatic rings can exhibit a small band gap, which is desirable for efficient charge injection and transport. kaust.edu.sa While poly(this compound) would have a different structure, the presence of the naphthalene units in the backbone is expected to influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The incorporation of naphthalene derivatives into polymers has been shown to affect their optical properties, such as absorption and photoluminescence. mdpi.com Polymers containing naphthalene units often exhibit fluorescence in the blue region of the spectrum. The specific emission characteristics of a poly(this compound) would depend on the extent of conjugation, the polymer's conformation, and intermolecular interactions in the solid state.

Table 2: Predicted Optoelectronic Properties of Poly(this compound)

| Property | Predicted Characteristic | Rationale |

| Electronic Band Gap | Moderate to Low | Conjugation along the polymer backbone. |

| Charge Carrier Mobility | Potentially Moderate | Dependent on polymer chain packing and morphology. |

| Absorption Spectrum | UV-Visible Region | π-π* transitions of the conjugated system. |

| Photoluminescence | Blue Emission | Characteristic of naphthalene-containing polymers. |

Note: This table is based on theoretical predictions for related structures and general principles of conjugated polymers. Specific experimental data for poly(this compound) is not available in the reviewed literature.

Conjugated polymers with suitable electronic properties are the active materials in a range of organic electronic devices. Naphthalene-based polymers, particularly those based on naphthalene diimide, have been investigated as n-type semiconductors in organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaics (OPVs). researchgate.netemu.edu.tr

While a polymer derived from this compound would be structurally different, its conjugated nature suggests it could also be explored for these applications. For instance, if it exhibits suitable charge carrier mobility, it could be investigated as the active channel material in an OFET. In the context of OPVs, its absorption characteristics and energy levels would determine its potential as either a donor or an acceptor material in a bulk heterojunction device. However, without experimental data on its electronic properties and device performance, its suitability for these applications remains speculative. The development of synthetic routes to well-defined, processable polymers from this compound would be the first critical step towards evaluating their potential in organic electronics.

Development of Specialized Polymeric Initiators and Macromonomers

The synthesis of advanced polymer architectures, such as block copolymers, star polymers, and graft copolymers, often relies on the strategic use of specialized initiators and macromonomers. This compound (1,5-DVN) emerges as a versatile building block for these applications due to its two vinyl groups, which can be selectively polymerized. Through controlled polymerization techniques, particularly living anionic polymerization, 1,5-DVN can be transformed into polymeric initiators and macromonomers with well-defined structures, enabling the creation of complex and functional materials.

Living anionic polymerization of divinyl aromatic compounds like 1,5-DVN requires careful control to prevent cross-linking and to ensure that only one vinyl group reacts, leaving the other available for subsequent polymerization or functionalization. Research on the closely related isomer, 1,4-divinylnaphthalene, has demonstrated the feasibility of this approach. The use of a specifically designed initiator system, such as the combination of oligo(α-methylstyryl)lithium and a significant excess of potassium tert-butoxide, has been shown to be effective in achieving the living anionic polymerization of 1,4-divinylnaphthalene. researchgate.net This method allows for the selective polymerization of one vinyl group, resulting in a soluble, linear polymer with pendant vinyl groups.

The success of this selective polymerization is attributed to the formation of a less reactive and bulkier anionic propagating species, which exhibits differentiated reactivity towards the two vinyl groups. researchgate.net This controlled process yields polymers with predictable molecular weights and narrow molecular weight distributions (MWD), essential characteristics for their use as macroinitiators or macromonomers.

Computational studies on the reactivity of various diethenylnaphthalene isomers, including this compound, towards anionic polymerization support these experimental findings. rsc.org These studies indicate that the positioning of the vinyl groups influences their reactivity. For this compound, the vinyl groups are situated away from the naphthalene bridge, which is predicted to be favorable for anionic polymerization. rsc.org

Polymeric Initiators from this compound

A polymer derived from the controlled polymerization of 1,5-DVN, possessing a living anionic center, can serve as a macroinitiator for the polymerization of other monomers. This approach allows for the synthesis of block copolymers with a poly(this compound) segment. The pendant vinyl groups along the poly(1,5-DVN) backbone can also be chemically modified to introduce initiating sites for other types of polymerization, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP), leading to the formation of graft copolymers.

The synthesis of a poly(this compound) macroinitiator would be expected to follow a similar pathway to that of its 1,4-isomer, as illustrated in the table below, which summarizes the results for the living anionic polymerization of 1,4-divinylnaphthalene.

| Initiator System | Monomer | Calculated Molecular Weight (Mn, g/mol) | Observed Molecular Weight (Mn, g/mol) | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|---|---|

| Oligo(α-methylstyryl)lithium / KOtBu | 1,4-Divinylnaphthalene | 11,000 | 11,500 | 1.04 |

| Oligo(α-methylstyryl)lithium / KOtBu | 1,4-Divinylnaphthalene | 26,400 | 25,900 | 1.05 |

Data extrapolated from studies on the analogous 1,4-divinylnaphthalene monomer. researchgate.net

Macromonomers based on this compound

Alternatively, a well-defined poly(this compound) chain with a reactive end-group can be synthesized and utilized as a macromonomer in subsequent polymerization reactions. The pendant vinyl groups along the polymer backbone allow it to be copolymerized with other monomers to create graft copolymers or cross-linked networks. The reactivity of these pendant vinyl groups is a critical factor in the design of such materials.

The synthesis of block copolymers using a living poly(1,4-divinylbenzene) macroanion has demonstrated the viability of this approach for divinyl aromatic monomers. researchgate.net For instance, the living poly(1,4-divinylbenzene) has been used to initiate the polymerization of other monomers, leading to the formation of well-defined block copolymers. A similar strategy is anticipated to be applicable to this compound, where the living poly(1,5-DVN) chain can initiate the polymerization of monomers like styrene (B11656) or isoprene (B109036) to form novel block copolymers.

The table below outlines the characteristics of block copolymers synthesized using a living poly(1,4-divinylbenzene) macroanion, which serves as a model for the potential of poly(this compound) as a macroinitiator.

| Macroanion | Second Monomer | Block Copolymer Structure | Calculated Molecular Weight (Mn, g/mol) | Observed Molecular Weight (Mn, g/mol) | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|---|---|---|

| Poly(1,4-divinylbenzene) | Styrene | P(1,4-DVB)-b-PS | 25,000 | 24,500 | 1.06 |

| Poly(1,4-divinylbenzene) | Isoprene | P(1,4-DVB)-b-PI | 30,000 | 29,100 | 1.07 |

Data based on analogous studies with 1,4-divinylbenzene. researchgate.net P(1,4-DVB) = Poly(1,4-divinylbenzene), PS = Polystyrene, PI = Polyisoprene.

Advanced Characterization Techniques for 1,5 Diethenylnaphthalene Polymers

Spectroscopic Analysis of Polymer Structure and Composition (e.g., ¹H NMR, ¹³C NMR, FTIR)

Spectroscopic techniques are indispensable for confirming the chemical structure and composition of polymers. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure at the atomic level. mdpi.com For polymers of 1,5-diethenylnaphthalene, NMR is used to confirm the polymerization of the vinyl groups. The process involves dissolving the polymer in a suitable deuterated solvent and analyzing the chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR). sigmaaldrich.com

Upon polymerization, the characteristic signals of the vinyl group protons (typically in the 5-7 ppm range) are expected to disappear, while new signals corresponding to the saturated aliphatic backbone protons will appear in the upfield region (typically 1-3 ppm). uchile.cllibretexts.org Similarly, in the ¹³C NMR spectrum, the signals from the sp² hybridized carbons of the vinyl group (around 110-140 ppm) will be replaced by signals from the sp³ hybridized carbons of the polymer backbone. The aromatic signals from the naphthalene (B1677914) ring will remain, though they may experience slight shifts due to the new chemical environment. uchile.cl

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly(this compound)

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Naphthalene Ring) | 7.0 - 8.5 |

| ¹H | Aliphatic (Polymer Backbone) | 1.0 - 3.0 |

| ¹³C | Aromatic (Naphthalene Ring) | 120 - 140 |

| ¹³C | Aliphatic (Polymer Backbone) | 20 - 50 |

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups within the polymer structure by measuring the absorption of infrared radiation. ijmcer.commdpi.com The FTIR spectrum of poly(this compound) would be characterized by the absence of absorption bands related to the C=C stretching of the vinyl groups and the appearance of bands corresponding to the C-H stretching of the newly formed aliphatic backbone. ijmcer.com The characteristic absorptions of the naphthalene aromatic ring would be retained.

Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Naphthalene) |

| ~2950-2850 | C-H Stretch | Aliphatic (Backbone) |

| ~1600, 1500 | C=C Stretch | Aromatic (Naphthalene) |

| ~1450 | CH₂ Bend | Aliphatic (Backbone) |

| ~850-750 | C-H Bend (Out-of-plane) | Aromatic (Naphthalene) |

Chromatographic Determination of Molecular Weight and Distribution (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique used to determine the molecular weight distribution of a polymer. resolvemass.caresearchgate.net This method separates macromolecules based on their size, or hydrodynamic volume, in solution. resolvemass.ca Larger molecules elute faster from the chromatography column, while smaller molecules penetrate the pores of the stationary phase and elute later. infinitalab.com

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules divided by the total number of molecules. resolvemass.ca It is sensitive to lower molecular weight fractions.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger, more massive polymer chains. resolvemass.caresearchgate.net

Z-average molecular weight (Mz): A higher-order average that is even more sensitive to high molecular weight species. resolvemass.ca

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains are of equal length. researchgate.net

For analysis, the polymer is dissolved in a solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), and a differential refractive index (RID) detector is commonly used. infinitalab.comshimadzu.com The molecular weight is determined by creating a calibration curve with polymer standards of known molecular weight. infinitalab.com

Representative GPC Data for Naphthalene-Based Polyesters researchgate.net

| Polymer Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| Poly(diethylene naphthalate) (PDEN) | 27,000 | - | - |

| Poly(thiodiethylene naphthalate) (PTDEN) | 19,000 | - | - |

Note: This data is for structurally related naphthalate-based polyesters to illustrate typical GPC results. Mw and PDI were not specified in the source.

Thermal Analysis for Polymer Phase Transitions and Stability (e.g., DSC, TGA)

Thermal analysis techniques measure the physical properties of a material as a function of temperature. mt.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing the thermal behavior of polymers.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mt.com It is used to determine key thermal transitions:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com

Crystallization Temperature (Tc): The temperature at which a polymer forms ordered, crystalline structures upon cooling from the melt.

Melting Temperature (Tm): The temperature at which a crystalline polymer transitions to a disordered, molten state. tainstruments.com

The presence of the bulky, rigid naphthalene group in the polymer backbone is expected to increase the glass transition temperature by restricting chain mobility. For instance, studies on epoxy resins have shown that the incorporation of naphthalene can significantly alter the Tg. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. srce.hr This analysis provides critical information about the thermal stability of the polymer and its decomposition profile. srce.hr The results from TGA can determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study decomposition or under an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. srce.hr

Effect of Naphthalene on Glass Transition Temperature (Tg) of an Epoxy Polymer nih.gov

| Naphthalene Content (wt%) | Glass Transition Temperature (Tg, °C) |

|---|---|

| 0 | - |

| 20 | 86.7 |

| 40 | 51.4 |

Note: This data illustrates the plasticizing effect of monomeric naphthalene on an epoxy polymer, which lowers the Tg. In a copolymer, where naphthalene is part of the backbone, an increase in Tg would be expected.

Morphological Characterization of Polymer Architectures (e.g., TEM, SEM, AFM)

Microscopy techniques are essential for visualizing the morphology and structure of polymers at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of thin polymer films. It is particularly useful for visualizing phase-separated morphologies in polymer blends or block copolymers, revealing the size, shape, and distribution of different domains.

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography of polymer samples. It provides three-dimensional-like images that can reveal information about surface texture, porosity, and fracture surfaces, which is valuable for understanding failure mechanisms.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can image surfaces at the atomic scale. It can be used to map the topography and also to probe local mechanical properties, such as stiffness and adhesion, across a polymer surface. This is particularly useful for characterizing the nanoscale domains in heterogeneous polymer systems.

Rheological and Mechanical Property Assessment of Polymer Systems

Rheological and mechanical testing provides information on how the polymer responds to applied forces, which is critical for processing and end-use performance.

Rheological Assessment is the study of the flow and deformation of matter. anton-paar.com For polymers, rheological measurements are typically performed on the melt or concentrated solutions to understand their processing behavior. researchgate.net A key property is viscosity, which describes a fluid's resistance to flow. Polymer melts often exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. nih.gov Dynamic mechanical analysis (DMA) can also be performed to measure the viscoelastic properties, such as the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response.

Mechanical Property Assessment involves measuring the response of the solid polymer to an applied stress. Standard tests are used to determine fundamental properties such as:

Tensile Strength: The maximum stress a material can withstand while being stretched before breaking.

Young's Modulus: A measure of the material's stiffness.

Elongation at Break: The extent to which a material can be stretched before it fractures.

The presence of the rigid naphthalene unit in the polymer backbone is anticipated to enhance the stiffness and tensile strength of the resulting material.

Rheological Behavior of Naphthalene-Containing Epoxy Resin at 25°C nih.gov

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

|---|---|

| 0.1 | >1000 |

| 1.0 | ~400 |

| 10 | ~150 |

| 100 | ~100 |

Note: This data for a naphthalene-containing blend illustrates shear-thinning behavior, where viscosity decreases with increasing shear rate.

Future Research Directions and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches for 1,5-Diethenylnaphthalene Production

The industrial viability of this compound and its derivatives is contingent on the development of sustainable and cost-effective production methods. Traditional multi-step syntheses often rely on harsh reagents and energy-intensive conditions. Future research will likely focus on green chemistry principles to mitigate environmental impact and improve efficiency. google.com

Key areas of investigation include:

Catalytic Routes: Developing novel catalysts for the direct dehydrogenation of 1,5-diethylnaphthalene (B13772916) or the dehydration of corresponding alcohols. This approach could reduce the number of synthetic steps and minimize waste.

Renewable Feedstocks: Exploring pathways that begin with bio-derived platform chemicals could offer a more sustainable alternative to petroleum-based starting materials. mdpi.com

Alternative Energy Sources: The application of microwave-assisted or sonochemical methods could drastically reduce reaction times and energy consumption compared to conventional heating. nih.gov Sonochemistry, for instance, uses water as a solvent, enhancing the green profile of the synthesis. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems is a critical goal. nih.gov

Table 1: Comparison of Hypothetical Synthesis Approaches for this compound

| Feature | Traditional Approach (Hypothetical) | Green Chemistry Approach (Prospective) |

|---|---|---|

| Starting Material | Naphthalene (B1677914) or other petroleum derivatives | Bio-based furanics or other renewable feedstocks |

| Key Reactions | Multi-step Friedel-Crafts acylation followed by reduction and elimination | Catalytic dehydrogenation or dehydration |

| Energy Source | Conventional thermal heating | Microwave irradiation or sonochemistry |

| Solvents | Halogenated or aromatic organic solvents | Supercritical CO2, ionic liquids, or water |

| Waste Generation | Significant stoichiometric byproducts | Higher atom economy, catalytic waste streams |

| Overall Efficiency | Lower yield, energy-intensive | Potentially higher yield, reduced energy consumption |

Integration into Smart and Responsive Polymer Systems

"Smart" or "stimuli-responsive" polymers, which undergo significant changes in response to small environmental triggers, are a major focus of materials science. azom.comnih.gov The incorporation of the rigid, planar this compound unit into these polymers is an emerging trend. Its structure can impart valuable properties such as thermal stability and intrinsic fluorescence, which can be exploited for sensing applications. nbinno.com

Future research is expected to explore the copolymerization of this compound with functional monomers that are sensitive to specific stimuli:

Thermo-responsive Systems: Copolymerization with monomers like N-isopropylacrylamide (NIPAAm) could yield materials that exhibit a lower critical solution temperature (LCST), making them suitable for applications in thermal switches or drug delivery systems. nih.gov

pH-Responsive Systems: Integrating monomers with acidic or basic groups (e.g., acrylic acid or vinylpyridine) would create polymers that swell, shrink, or change solubility in response to pH changes. researchgate.net This is relevant for targeted delivery to specific biological environments, such as acidic tumor tissues. researchgate.net

Photo-Responsive Materials: The inclusion of light-sensitive chromophores, such as azobenzene (B91143) or spiropyran groups, alongside the naphthalene unit could lead to materials whose properties can be controlled by light. researchgate.net The intrinsic luminescence of the naphthalene moiety could be modulated by the photo-responsive unit, creating opportunities for advanced optical sensors.

Table 2: Potential Smart Polymer Systems Incorporating this compound

| Stimulus | Responsive Co-Monomer Example | Potential Application |

|---|---|---|

| Temperature | N-isopropylacrylamide (NIPAAm) | Injectable hydrogels, smart surfaces |

| pH | Poly(acrylic acid), Poly(4-vinylpyridine) | Targeted drug delivery, pH sensors |

| Light | Azobenzene-containing acrylates | Optical data storage, photo-switchable materials |

| Redox | Monomers with disulfide bonds | Biologically-triggered release systems |

Novel Architectures and Topological Polymers derived from this compound

The presence of two vinyl groups makes this compound an ideal cross-linking agent, enabling the formation of complex polymer architectures beyond simple linear chains. google.com This capability is crucial for developing materials with tailored mechanical and physical properties.

Emerging trends in this area include:

Hyper-Cross-Linked Polymers (HCLPs): Using this compound in Friedel-Crafts alkylation or other knitting methodologies can produce microporous HCLPs. researchgate.net These materials are characterized by high thermal stability and large specific surface areas, making them promising candidates for gas storage, separation, and catalysis. mdpi.com

Topological Networks: Research is moving towards creating more sophisticated network structures. For instance, by using this compound to cross-link polymer chains threaded through macrocycles (like cyclodextrins), it may be possible to create "slide-ring" or topological gels. researchgate.net In these materials, the cross-links are not fixed, allowing for unique viscoelastic and self-healing properties. researchgate.net

Branched and Star Polymers: Controlled polymerization techniques could be used to synthesize star-shaped or comb-like polymers where this compound acts as a core or branching point. google.com Such architectures can significantly influence the solution and bulk properties of the resulting materials, including viscosity and processability. google.com

Table 3: Potential Polymer Architectures from this compound

| Architecture | Description | Key Potential Property |

|---|---|---|

| Cross-Linked Network | 3D network formed by polymerization of the monomer. | High thermal stability, mechanical robustness. |

| Hyper-Cross-Linked Polymer | Amorphous microporous network with high surface area. | Gas adsorption, catalysis support. |

| Topological "Slide-Ring" Gel | Network with movable cross-links on threaded macrocycles. | High elasticity, self-healing capabilities. |

| Star Copolymer | Multiple polymer arms radiating from a naphthalene core. | Modified solution viscosity and rheology. |

High-Throughput Experimentation and Data Science in this compound Polymer Research

The exploration of polymers derived from this compound involves a vast parameter space, including co-monomer choice, stoichiometry, and polymerization conditions. High-throughput experimentation (HTE) and data science are emerging as indispensable tools to accelerate this discovery process. rsc.org

Future research will increasingly leverage these approaches:

Accelerated Synthesis and Screening: HTE platforms, often involving automated robotic systems, can rapidly synthesize and screen libraries of polymers in parallel. mdpi.com This allows for the efficient optimization of reaction conditions and the rapid identification of materials with desired properties.

Structure-Property Relationship Modeling: Machine learning (ML) algorithms can analyze the large datasets generated by HTE to build predictive models. chemrxiv.org These models can establish complex relationships between the polymer's chemical structure (e.g., the ratio of this compound to a co-monomer) and its resulting performance (e.g., thermal stability or responsiveness). rsc.org

Inverse Design: A particularly exciting trend is the use of generative models for the "inverse design" of polymers. rsc.org Instead of making and testing materials, researchers can specify a desired set of properties, and the algorithm will suggest novel polymer structures containing this compound that are predicted to meet those criteria.

Table 4: Hypothetical High-Throughput Experimentation Workflow for this compound Copolymers

| Step | Action | Parameters to Vary | High-Throughput Method |

|---|---|---|---|

| 1. Library Design | Define a library of copolymer compositions. | Co-monomer type, molar ratio of monomers. | Design of Experiment (DoE) software. |

| 2. Parallel Synthesis | Synthesize the polymer library. | Catalyst, solvent, temperature, reaction time. | Automated parallel synthesis robots. |

| 3. Rapid Screening | Characterize key properties of the polymers. | Thermal stability (TGA), molecular weight (GPC), phase transition (DSC). | Automated characterization platforms. |

| 4. Data Analysis | Build predictive models from the collected data. | Input: structural features; Output: material properties. | Machine learning algorithms (e.g., random forest, neural networks). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.